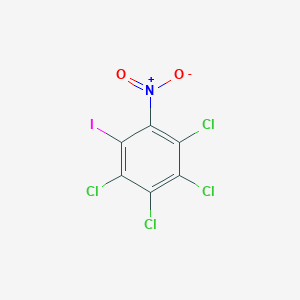
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene is an organic compound with the molecular formula C6Cl4IN2O2 It is a derivative of benzene, where four chlorine atoms, one iodine atom, and one nitro group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination, iodination, and nitration of benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce tetrachlorobenzene.
Iodination: Tetrachlorobenzene is then iodinated using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.
Nitration: The iodinated tetrachlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Reduction: The major product is 1,2,3,4-Tetrachloro-5-iodo-6-aminobenzene.
Oxidation: Products include nitroso derivatives or other oxidized forms of the compound.
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be compared with other halogenated nitrobenzenes such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
1,2,3,5-Tetrachloro-4-nitrobenzene: Different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.
1,2,3,4-Tetrachloro-5-nitrobenzene:
The uniqueness of this compound lies in the presence of both iodine and nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
56892-57-0 |
|---|---|
Formule moléculaire |
C6Cl4INO2 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 |
Clé InChI |
IBJHHBRMWNXZST-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1I)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


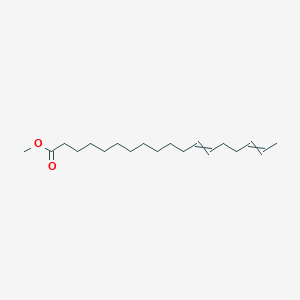


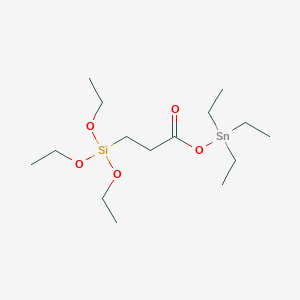
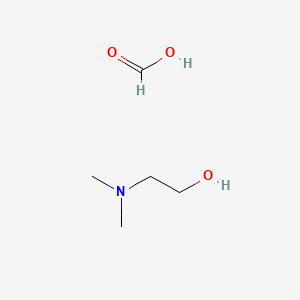

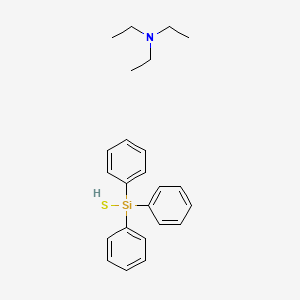
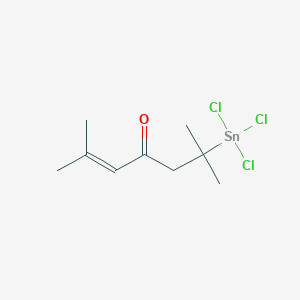


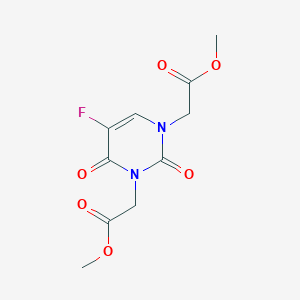
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

